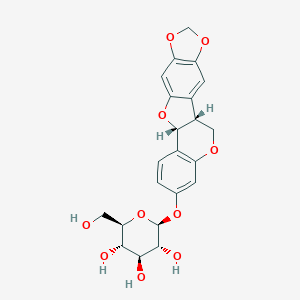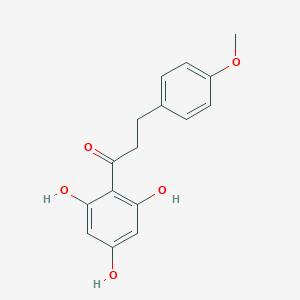
4',5,7-Trimethoxyisoflavone
Übersicht
Beschreibung
Biochanin A, Dimethylether, ist ein natürlich vorkommendes Isoflavon, das in verschiedenen Pflanzen wie Kichererbsen, Rotklee und Sojabohnen gefunden wird . Es gehört zur Flavonoidfamilie und ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, antioxidative und krebshemmende Eigenschaften . Die Verbindung ist auch für ihr Potenzial als Phytoöstrogen bekannt und imitiert die Wirkungen von Östrogen im Körper .
Wissenschaftliche Forschungsanwendungen
Biochanin A, Dimethylether, hat aufgrund seiner vielfältigen biologischen Aktivitäten eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung .
Wirkmechanismus
Der Wirkmechanismus von Biochanin A, Dimethylether, beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen . Es ist bekannt, dass es die Aktivität von Enzymen und Rezeptoren moduliert, die an Entzündungen, oxidativem Stress und Zellproliferation beteiligt sind . Beispielsweise kann es die Aktivität der Cyclooxygenase-2 (COX-2) hemmen und die Produktion von proinflammatorischen Zytokinen reduzieren . Darüber hinaus kann es antioxidative Signalwege aktivieren und so die Abwehr des Körpers gegen oxidative Schäden verbessern . Die phytoöstrogene Aktivität der Verbindung wird durch ihre Bindung an Östrogenrezeptoren vermittelt, die die Genexpression und zelluläre Funktionen beeinflussen .
Wirkmechanismus
Target of Action
4’,5,7-Trimethoxyisoflavone (TMF) primarily targets caspase-3 and poly (ADP-ribose) polymerase (PARP) . Caspase-3 is a crucial executioner in the process of apoptosis, while PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death .
Mode of Action
TMF interacts with its targets to induce apoptosis, a form of programmed cell death. It increases the proteolytic activation of caspase-3 and degrades the PARP protein . This interaction results in changes such as an increase in the sub-G1 phase, DNA fragmentation, annexin-V/PI staining, and the Bax/Bcl-xL ratio .
Biochemical Pathways
The primary biochemical pathway affected by TMF is the apoptosis pathway. TMF’s action on caspase-3 and PARP leads to the activation of this pathway . The downstream effects include the induction of the sub-G1 phase, DNA fragmentation, and changes in the Bax/Bcl-xL ratio, all of which are hallmarks of apoptosis .
Result of Action
The result of TMF’s action is the induction of apoptosis, leading to cell death . This is evidenced by an increase in the sub-G1 phase, DNA fragmentation, annexin-V/PI staining, and the Bax/Bcl-xL ratio . These changes at the molecular and cellular levels contribute to the overall effect of TMF.
Biochemische Analyse
Biochemical Properties
4’,5,7-Trimethoxyisoflavone has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to have antimicrobial activities against a wide range of bacteria and fungi . It also has antioxidant effects , which suggests that it may interact with enzymes involved in oxidative stress responses
Cellular Effects
4’,5,7-Trimethoxyisoflavone has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to induce apoptosis in SNU-16 human gastric cancer cells . It also increases the proteolytic activation of caspase-3, a key enzyme involved in the execution-phase of cell apoptosis . Furthermore, it has been found to have antitumor activity .
Molecular Mechanism
The molecular mechanism of action of 4’,5,7-Trimethoxyisoflavone is not yet fully understood. It has been suggested that it exerts its effects at the molecular level through various mechanisms. For instance, it has been reported to induce apoptosis by increasing the proteolytic activation of caspase-3 and the degradation of poly (ADP-ribose) polymerase (PARP) protein
Temporal Effects in Laboratory Settings
It has been reported to have significant effects on the proliferation of SNU-16 human gastric cancer cells in a concentration-dependent manner
Metabolic Pathways
It has been suggested that it is part of a biosynthetic gene cluster that produces a naringenin-derived O-methylated isoflavone
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Biochanin A, Dimethylether, kann durch mehrere chemische Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Methylierung von Biochanin A unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel wie Aceton oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen . Die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um eine vollständige Methylierung und eine hohe Ausbeute des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Biochanin A, Dimethylether, beinhaltet häufig die Extraktion von Biochanin A aus pflanzlichen Quellen, gefolgt von einer chemischen Modifikation . Der Extraktionsprozess verwendet typischerweise Lösungsmittel wie Ethanol oder Methanol, um Biochanin A aus Pflanzenmaterialien wie Rotklee zu isolieren . Das extrahierte Biochanin A wird dann Methylierungsreaktionen unterzogen, um das Dimethyletherderivat zu erzeugen . Dieses Verfahren wird für die Produktion im großen Maßstab bevorzugt, da es effizient und kostengünstig ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Biochanin A, Dimethylether, durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre biologischen Aktivitäten zu verbessern .
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden verwendet, um Biochanin A, Dimethylether, zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt, um Biochanin A, Dimethylether, zu reduzieren.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Halogenide oder Amine.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Biochanin A, Dimethylether, zur Bildung von Chinonen oder anderen oxidierten Derivaten führen . Reduktionsreaktionen können zu reduzierten Formen der Verbindung mit veränderten biologischen Aktivitäten führen .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-16-9-13(21-2)8-15(22-3)17(16)18(14)19/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVORTURQPBPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151315 | |
| Record name | 4',5,7-Trimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162-82-9 | |
| Record name | 4',5,7-Trimethoxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',5,7-Trimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4',5,7-trimethoxyisoflavone interact with the aryl hydrocarbon receptor (AhR), and what are the downstream effects of this interaction?
A1: While the provided research abstract [] doesn't delve into the specific binding interactions of this compound with AhR, it highlights that this compound acts as a potent AhR agonist. This means it binds to and activates the AhR, which is a transcription factor.
Q2: How does the structure of this compound compare to similar flavonoids in terms of AhR activity, and what does this suggest about the importance of structure for AhR agonism?
A2: The research highlights the critical role of structural variations in flavonoids for their AhR activity []. For example, while this compound is a potent AhR agonist, its isomeric flavone counterpart (with the phenyl ring at C-2 instead of C-3) is AhR-inactive [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)












